3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde
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Overview
Description
3-Benzyl-3-azabicyclo[311]heptane-6-carbaldehyde is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in bulk using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Incorporated into the structure of antihistamine drugs to improve their physicochemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptane: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.
6-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a bicyclic framework with a benzyl group and an aldehyde functional group, providing a versatile platform for chemical modifications and applications .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-14-12-6-13(14)9-15(8-12)7-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |
InChI Key |
IIIOYWIDCYRMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2C=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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